molecular formula C14H16FNO3 B12628165 (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one CAS No. 921611-91-8

(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one

Cat. No.: B12628165
CAS No.: 921611-91-8
M. Wt: 265.28 g/mol
InChI Key: JEPLWRUUPSJKLQ-STQMWFEESA-N
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Description

(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one: is a chemical compound characterized by the presence of a fluorophenyl group, a nitroethyl group, and a cyclohexanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one typically involves the reaction of 4-fluorobenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then subjected to a Michael addition with cyclohexanone under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of new diagnostic tools and therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential use in the treatment of various diseases. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Known for its use in medicinal chemistry as a precursor for various pharmaceuticals.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Studied for its potential anti-cancer and anti-inflammatory properties.

Uniqueness: (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one is unique due to its combination of a cyclohexanone structure with a fluorophenyl and nitroethyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Biological Activity

(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₆FNO₃
  • Molecular Weight : 265.28 g/mol
  • CAS Number : 921611-91-8

The compound features a cyclohexanone moiety, a nitroethyl group, and a 4-fluorophenyl substituent, which contribute to its unique biological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve the interaction of the nitro group with cellular components, leading to the formation of reactive intermediates that disrupt microbial function.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases. The fluorophenyl group enhances binding affinity to specific receptors involved in inflammation.

The proposed mechanism of action involves:

  • Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets.
  • Receptor Binding : The fluorophenyl moiety may enhance the compound's ability to bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways .

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediate : The synthesis often starts with the formation of a nitroethyl intermediate.
  • Cyclization Reaction : This intermediate is then cyclized with cyclohexanone under basic conditions, often using solvents like ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study investigating similar nitroalkane derivatives found significant micromolar activity against various cancer cell lines, indicating potential anticancer properties .
  • Another research highlighted the importance of structural features in determining biological activity, emphasizing how modifications in the nitro or phenyl groups can lead to variations in efficacy against different biological targets .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple strains
Anti-inflammatoryModulation of inflammatory pathways
AnticancerMicromolar activity against cancer cells

Properties

CAS No.

921611-91-8

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

(2S)-2-[(1R)-1-(4-fluorophenyl)-2-nitroethyl]cyclohexan-1-one

InChI

InChI=1S/C14H16FNO3/c15-11-7-5-10(6-8-11)13(9-16(18)19)12-3-1-2-4-14(12)17/h5-8,12-13H,1-4,9H2/t12-,13-/m0/s1

InChI Key

JEPLWRUUPSJKLQ-STQMWFEESA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC=C(C=C2)F

Canonical SMILES

C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)F

Origin of Product

United States

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